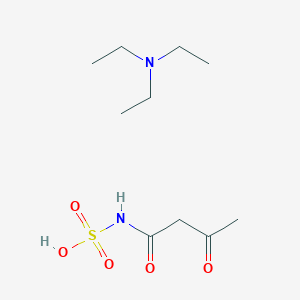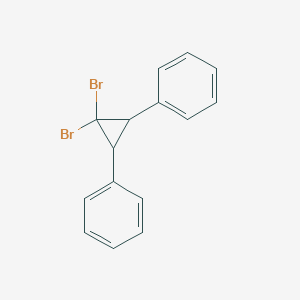
Undeca-1,9-dien-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undeca-1,9-dien-6-one is an organic compound with the molecular formula C11H18O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its unique structure, which includes two double bonds located at the 1st and 9th positions of the undecane chain.
准备方法
Synthetic Routes and Reaction Conditions
Undeca-1,9-dien-6-one can be synthesized through various methods. One common approach involves the cross-metathesis reaction. For instance, undeca-1,10-dien-6-one can be reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs 2nd generation catalyst. The reaction is typically carried out in dichloromethane under an inert atmosphere (argon or nitrogen) and requires multiple additions of the catalyst over a period of 72 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
Undeca-1,9-dien-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol group.
Substitution: The double bonds in the compound can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Undeca-1,9-dien-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which Undeca-1,9-dien-6-one exerts its effects involves interactions with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in the compound can participate in electron transfer reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-:
6,10-Dimethyl-5,9-undecadien-2-one: Another related compound with similar chemical properties.
Uniqueness
Undeca-1,9-dien-6-one is unique due to its specific placement of double bonds and the absence of additional substituents, which gives it distinct reactivity and applications compared to its analogs.
属性
| 106225-65-4 | |
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
undeca-1,9-dien-6-one |
InChI |
InChI=1S/C11H18O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,6H,1,5,7-10H2,2H3 |
InChI 键 |
TYGVITAFECUXOC-UHFFFAOYSA-N |
规范 SMILES |
CC=CCCC(=O)CCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)


